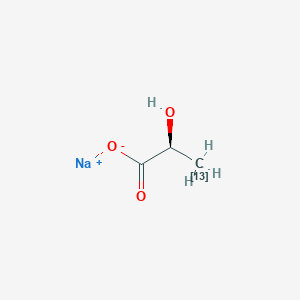

![molecular formula C12H7F3O3 B052505 Ácido 5-[2-(trifluorometil)fenil]-2-furóico CAS No. 92973-24-5](/img/structure/B52505.png)

Ácido 5-[2-(trifluorometil)fenil]-2-furóico

Descripción general

Descripción

Synthesis Analysis

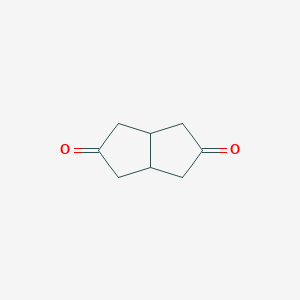

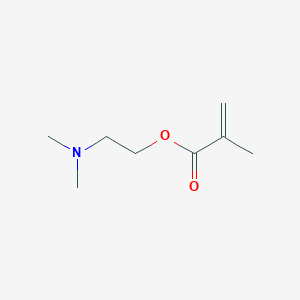

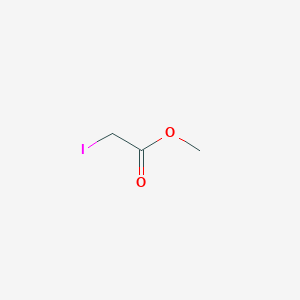

The synthesis of related furoic acid derivatives often involves catalytic methods or multi-step chemical reactions. For instance, the catalytic synthesis of 2,5-furandicarboxylic acid from furoic acid involves bromination, esterification, carbonylation, and hydrolysis steps, highlighting the complexity and efficiency of such synthetic routes (Zhang et al., 2017).

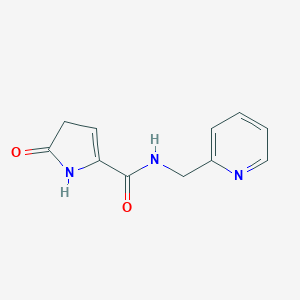

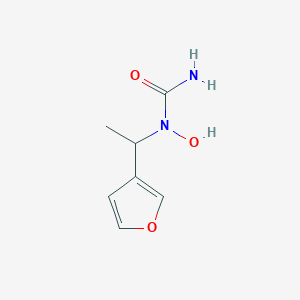

Molecular Structure Analysis

The structural analysis of furoic acid derivatives and related compounds is crucial for understanding their reactivity and properties. Techniques such as X-ray crystallography provide detailed insights into the molecular geometry and stereochemistry, which are essential for their applications in material science and organic synthesis.

Chemical Reactions and Properties

Furoic acid derivatives undergo various chemical reactions, including halolactonization, hydroxylation, and carbonylation, to yield structurally diverse compounds with unique properties. For example, the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones illustrates the chemical versatility of furoic acid-related structures (Ma, Wu, & Shi, 2004).

Aplicaciones Científicas De Investigación

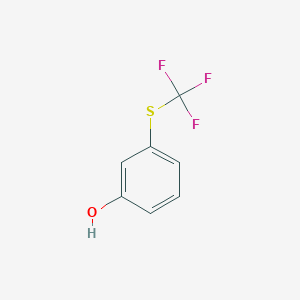

Actividad antimicrobiana

El compuesto ha mostrado una actividad antimicrobiana prometedora. Se ha sintetizado y caracterizado en términos de su estructura y propiedades . La presencia de un sustituyente que atrae electrones da como resultado un aumento considerable de la acidez en comparación con sus análogos . El compuesto revela una mayor actividad contra Aspergillus niger, así como contra bacterias como Escherichia coli y Bacillus cereus . En el caso de Bacillus cereus, el valor de la Concentración Mínima Inhibitoria (MIC) determinada es menor que la de AN2690 (Tavaborole) .

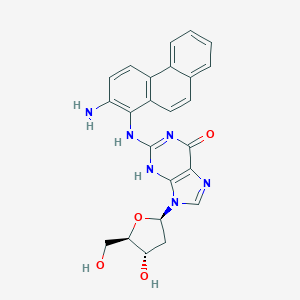

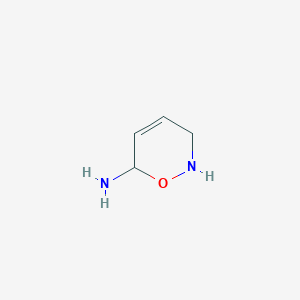

Actividad antifúngica

El compuesto tiene una posible actividad antifúngica. Teniendo en cuenta el probable mecanismo de acción antifúngica de las benzoxaboroles, que bloquea la leucil-tRNA sintetasa citoplasmática (LeuRS) del microorganismo, se han realizado estudios de acoplamiento con el sitio activo de las enzimas . Mostró una posible unión del isómero cíclico en el bolsillo de unión de Candida albicans LeuRS, similar al del fármaco antifúngico benzoxaborole recientemente aprobado (AN2690, Tavaborole, Kerydin) .

Desarrollo de fármacos

El grupo trifluorometil es una característica común en muchos fármacos aprobados por la FDA . Este grupo afecta significativamente el crecimiento farmacéutico, representando más del 50 por ciento de las moléculas de fármacos más vendidos aprobadas por la Administración de Alimentos y Medicamentos de EE. UU. (FDA) . Por lo tanto, “Ácido 5-[2-(trifluorometil)fenil]-2-furóico” podría utilizarse potencialmente en el desarrollo de nuevos fármacos.

Síntesis de nuevos compuestos

El compuesto se puede utilizar en la síntesis de nuevos compuestos. Por ejemplo, se ha utilizado en la síntesis de ácido 5-trifluorometil-2-formilfenilborónico .

Estudios estructurales

El compuesto se ha caracterizado en términos de su estructura y propiedades

Análisis Bioquímico

Biochemical Properties

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the primary interactions is with methionine aminopeptidase, an enzyme found in Escherichia coli . This interaction is crucial as it influences the enzyme’s activity, potentially leading to inhibition or activation of specific biochemical pathways. Additionally, the compound’s trifluoromethyl group enhances its binding affinity to certain proteins, making it a valuable tool in studying protein-ligand interactions.

Cellular Effects

The effects of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to alterations in cellular responses. For instance, it may affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism . Furthermore, its interaction with cellular proteins can lead to changes in cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its ability to bind to enzyme active sites, leading to inhibition or activation of enzymatic activity . This binding can result in conformational changes in the enzyme, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels.

Metabolic Pathways

5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of organic compounds . The compound’s presence can influence metabolic flux, leading to changes in the levels of specific metabolites. Additionally, it may affect the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby modulating overall metabolic activity.

Transport and Distribution

The transport and distribution of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific biomolecules. This distribution pattern is crucial for understanding its overall impact on cellular function.

Subcellular Localization

The subcellular localization of 5-[2-(Trifluoromethyl)phenyl]-2-furoic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can vary depending on its localization within the cell. For instance, its presence in the nucleus may influence gene expression, while its localization in the cytoplasm can affect metabolic processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action.

Propiedades

IUPAC Name |

5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)11(16)17/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPNRBZMRINMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349440 | |

| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92973-24-5 | |

| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Diazonio-5-[2-[ethyl(nitroso)amino]-1-hydroxyethyl]phenolate](/img/structure/B52459.png)

methanone](/img/structure/B52461.png)